Suc-Ala-Ala-Pro-Lys-pNA

Catalog No.
S840556
CAS No.
108929-39-1
M.F
C27H39N7O9
M. Wt
605.649
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Suc-Ala-Ala-Pro-Lys-pNA

CAS Number

108929-39-1

Product Name

Suc-Ala-Ala-Pro-Lys-pNA

IUPAC Name

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-1-(4-nitroanilino)-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C27H39N7O9

Molecular Weight

605.649

InChI

InChI=1S/C27H39N7O9/c1-16(29-22(35)12-13-23(36)37)24(38)30-17(2)27(41)33-15-5-7-21(33)26(40)32-20(6-3-4-14-28)25(39)31-18-8-10-19(11-9-18)34(42)43/h8-11,16-17,20-21H,3-7,12-15,28H2,1-2H3,(H,29,35)(H,30,38)(H,31,39)(H,32,40)(H,36,37)/t16-,17-,20-,21-/m0/s1

InChI Key

SSKJMHLJNHUFHI-USNOLKROSA-N

SMILES

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O

Specific Substrate for Trypsin

Suc-Ala-Ala-Pro-Lys-pNA is specifically designed to be cleaved by trypsin. The amino acid sequence (Ala-Ala-Pro-Lys) contains a recognition motif for trypsin, allowing the enzyme to efficiently hydrolyze the peptide bond between Proline and Lysine [1]. This cleavage event releases para-Nitroaniline (pNA), a yellow colored molecule.

[1] GlpBio - Suc-Ala-Ala-Pro-Lys-pNA

Colorimetric Detection of Trypsin Activity

The released pNA is a chromophore, meaning it absorbs light at a specific wavelength (around 405 nm). By measuring the absorbance of the solution at 405 nm before and after incubation with trypsin, researchers can quantify the amount of pNA released and indirectly measure trypsin activity [2]. The higher the absorbance, the greater the enzyme activity.

[2] Echelon Biosciences - Suc-Ala-Ala-Pro-Phe-pNA

Applications in Trypsin Research

Suc-Ala-Ala-Pro-Lys-pNA is a valuable tool for various scientific research applications related to trypsin, including:

  • Studying Trypsin Kinetics: Researchers can use this substrate to determine the kinetic parameters of trypsin, such as Michaelis-Menten constant (Km) and maximum velocity (Vmax), which provide insights into the enzyme's efficiency and reaction rate.
  • Inhibitor Screening: Scientists can utilize Suc-Ala-Ala-Pro-Lys-pNA to screen for potential trypsin inhibitors, which may have therapeutic applications in diseases associated with excessive trypsin activity.
  • Monitoring Trypsin Activity in Biological Samples: This substrate can be employed to measure trypsin activity in biological samples like cell lysates or tissue homogenates, aiding in the investigation of physiological processes regulated by trypsin.

Suc-Ala-Ala-Pro-Lys-pNA, also known as succinyl-alanine-alanine-proline-lysine-p-nitroanilide, is a synthetic peptide substrate primarily used in biochemical assays to study enzyme activity, particularly that of serine/threonine kinases and proteases. Its molecular formula is C₂₇H₃₉N₇O₉, with a molecular weight of 605.64 g/mol. This compound serves as a chromogenic substrate, meaning it produces a color change upon enzymatic cleavage, allowing for the quantitative measurement of enzymatic activity in various biological and chemical experiments .

The primary chemical reaction involving Suc-Ala-Ala-Pro-Lys-pNA is its hydrolysis by serine proteases such as chymotrypsin and trypsin. Upon cleavage, the p-nitroanilide moiety is released, resulting in a measurable absorbance change that correlates with enzyme activity. The reaction can be summarized as follows:

Suc Ala Ala Pro Lys pNA+EnzymeCleaved Products+p nitroaniline\text{Suc Ala Ala Pro Lys pNA}+\text{Enzyme}\rightarrow \text{Cleaved Products}+\text{p nitroaniline}

This reaction is critical for determining the kinetic parameters of various serine proteases and understanding their mechanisms of action .

Suc-Ala-Ala-Pro-Lys-pNA exhibits significant biological activity as a substrate for serine proteases. It is particularly useful in assays for determining the activity of enzymes involved in various physiological processes, including digestion and blood coagulation. The compound's ability to produce a chromogenic response makes it an effective tool for studying the kinetics and specificity of enzyme-substrate interactions .

The synthesis of Suc-Ala-Ala-Pro-Lys-pNA typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The general steps include:

  • Activation of Amino Acids: Each amino acid is activated using coupling reagents.
  • Coupling: The activated amino acids are sequentially added to the growing chain.
  • Cleavage: Once the desired peptide sequence is assembled, it is cleaved from the solid support.
  • Purification: The crude product is purified using techniques such as high-performance liquid chromatography.

This approach ensures high purity and yield of the final product .

Suc-Ala-Ala-Pro-Lys-pNA has several applications in biochemical research, including:

  • Enzyme Kinetics: Used to measure the activity of serine proteases and kinases.
  • Drug Development: Helps in screening potential inhibitors of serine proteases.
  • Biochemical Assays: Serves as a standard substrate in various assays related to cell signaling and metabolism.

Its versatility makes it an invaluable tool in both academic and pharmaceutical research settings .

Studies involving Suc-Ala-Ala-Pro-Lys-pNA often focus on its interactions with different enzymes. For instance, research has shown that this compound can be effectively hydrolyzed by various serine proteases, providing insights into enzyme specificity and catalytic mechanisms. Additionally, it has been utilized to investigate the effects of post-translational modifications on enzyme activity .

Several compounds share structural similarities with Suc-Ala-Ala-Pro-Lys-pNA, which can provide context for its unique properties:

Compound NameStructureUnique Features
Suc-Ala-Ala-Pro-Phe-pNASuccinyl-alanine-alanine-proline-phenylalanine-p-nitroanilideUsed for studying different protease activities
Suc-Ala-Ala-Pro-Val-pNASuccinyl-alanine-alanine-proline-valine-p-nitroanilideVariation in amino acid at P3 affects substrate specificity
Suc-Gly-Gly-Pro-Lys-pNASuccinyl-glycine-glycine-proline-lysine-p-nitroanilideDifferent backbone may influence enzyme interactions

These compounds highlight the versatility of peptide substrates and their tailored applications based on specific amino acid sequences .

Molecular Structure and Composition

Peptide Sequence Configuration

Succinyl-Alanine-Alanine-Proline-Lysine-para-Nitroanilide is a synthetic pentapeptide substrate characterized by a specific amino acid sequence configuration that facilitates its recognition by proteolytic enzymes [1] [2]. The molecular formula of this compound is C₂₇H₃₉N₇O₉, with a molecular weight of 605.64 g/mol [2] [4] [7]. The peptide sequence consists of a succinyl group at the N-terminus, followed by two alanine residues, one proline residue, and one lysine residue, terminating with a para-nitroanilide moiety at the C-terminus [6] [7].

The succinyl protecting group at the N-terminus serves multiple functions including enhanced solubility in aqueous solutions and protection against aminopeptidase degradation [6]. The two consecutive alanine residues provide a hydrophobic environment that contributes to enzyme recognition specificity [23]. The proline residue introduces a rigid structural element due to its cyclic side chain, which constrains the peptide backbone and influences the overall molecular conformation [22] [23]. The lysine residue at the P1 position provides a positively charged side chain that is crucial for enzyme-substrate interactions, particularly with serine proteases that recognize basic amino acids [23] [25].

para-Nitroanilide Chromophore Characteristics

The para-nitroanilide chromophore represents a critical functional component of the molecule, serving as both a leaving group and a chromogenic indicator [15] [31]. This aromatic system consists of a benzene ring substituted with both an amino group and a nitro group in para positions, creating a push-pull electronic system [29]. The electron-donating amino group and electron-withdrawing nitro group establish an intramolecular charge transfer system that determines the chromophore's spectroscopic properties [29].

The para-nitroanilide moiety exhibits characteristic absorption properties with a maximum absorption wavelength at approximately 405 nanometers [12] [15] [31]. Upon enzymatic cleavage of the amide bond between the lysine residue and the para-nitroanilide group, the released para-nitroaniline displays enhanced chromogenic properties that enable quantitative measurement of enzymatic activity [31] [32]. The molar extinction coefficient of free para-nitroaniline has been reported with variations depending on solution conditions, with values ranging from 8,800 to 13,500 M⁻¹cm⁻¹ at different wavelengths [37] [40].

Structural Determinants of Reactivity

The reactivity of Succinyl-Alanine-Alanine-Proline-Lysine-para-Nitroanilide is governed by several key structural determinants that influence its interaction with proteolytic enzymes [22] [23]. The peptide sequence configuration creates specific recognition sites that determine enzyme specificity and catalytic efficiency [23] [25]. The presence of lysine at the P1 position makes this substrate particularly suitable for enzymes that preferentially cleave peptide bonds adjacent to basic amino acids [23].

The structural arrangement of the peptide backbone, particularly the influence of the proline residue, affects the substrate's ability to adopt the proper conformation for enzyme binding [22] [23]. Research has demonstrated that the ionization state of the lysine side chain significantly impacts substrate reactivity, with the neutral form being preferred for optimal enzyme recognition [23]. The calculated pKa values for lysine residues in similar substrates have been shown to shift significantly when bound in enzyme active sites, indicating the importance of the local microenvironment in determining reactivity [23].

Physical and Chemical Properties

Solubility Parameters

Succinyl-Alanine-Alanine-Proline-Lysine-para-Nitroanilide exhibits variable solubility characteristics depending on the solvent system employed [2] [17]. The compound demonstrates good solubility in dimethyl sulfoxide, with reported solubility values of 100 mg/mL (165.11 mM) [2]. In ethanol, similar solubility characteristics have been observed for related para-nitroanilide substrates, with values reaching 120 mg/mL [17].

The aqueous solubility of this compound is significantly limited due to the hydrophobic nature of the peptide backbone and the para-nitroanilide chromophore [17]. The presence of the succinyl group and the lysine residue provides some hydrophilic character, but the overall molecular structure tends toward hydrophobic behavior [6]. Storage recommendations typically specify maintenance at -20°C to preserve structural integrity and prevent degradation [2] [21].

Thermal Properties (Boiling Point: 1051.4±65.0 °C)

The thermal properties of Succinyl-Alanine-Alanine-Proline-Lysine-para-Nitroanilide reflect the complex molecular structure and multiple intermolecular interactions present in the compound [21]. The predicted boiling point of 1051.4±65.0 °C indicates exceptional thermal stability under standard atmospheric conditions [21]. This elevated boiling point results from the extensive hydrogen bonding network formed by the peptide backbone, the ionic interactions involving the lysine residue, and the aromatic π-π interactions of the para-nitroanilide chromophore [21].

Comparative studies on related peptide substrates have demonstrated that thermal stability in the solid state can be significantly higher than in aqueous solution [18] [20]. Research on similar peptide substrates has shown that enzymatic activity can be retained at temperatures up to 130°C in the dry state, while aqueous solutions show thermal denaturation at much lower temperatures [20]. The thermal decomposition behavior of para-nitroanilide peptides typically involves cleavage of the weakest bonds first, often the amide linkages, followed by degradation of the aromatic chromophore [18].

Density Characteristics (1.346±0.06 g/cm³)

The density of Succinyl-Alanine-Alanine-Proline-Lysine-para-Nitroanilide has been calculated as 1.346±0.06 g/cm³, which reflects the compact molecular packing and the presence of dense aromatic components [21]. This density value is consistent with the molecular composition, which includes multiple nitrogen-containing functional groups and the aromatic para-nitroanilide moiety [21]. The relatively high density compared to simple organic compounds can be attributed to the presence of the nitro group and the extensive hydrogen bonding network within the crystal structure [21].

For comparison, related para-nitroanilide peptide substrates exhibit similar density characteristics, with values typically ranging from 1.3 to 1.4 g/cm³ [19]. The density measurement provides important information for formulation development and handling procedures, particularly in the preparation of stock solutions and analytical standards [21]. The predicted nature of this value indicates it was calculated using computational methods based on molecular structure and composition rather than direct experimental measurement [21].

Spectroscopic Properties

Ultraviolet-Visible Absorption Spectrum

The ultraviolet-visible absorption spectrum of Succinyl-Alanine-Alanine-Proline-Lysine-para-Nitroanilide exhibits characteristic features that reflect the electronic transitions within the para-nitroanilide chromophore [29] [37]. The primary absorption band occurs in the visible region due to the charge transfer transition between the electron-donating amino group and the electron-withdrawing nitro group [29]. This intramolecular charge transfer creates a strong absorption band that is responsible for the compound's chromogenic properties [29].

The absorption spectrum shows sensitivity to solution conditions, with ionic strength and pH affecting both the wavelength of maximum absorption and the extinction coefficient [37]. Studies on para-nitroaniline derivatives have demonstrated that increasing ionic strength causes a red-shift in the absorption spectrum, while changes in pH can significantly alter the spectral characteristics [37]. The presence of additives such as polyethylene glycol and proteins can also induce spectral shifts that must be considered in analytical applications [37].

Chromophore Behavior at 405 Nanometers

The chromophore behavior of Succinyl-Alanine-Alanine-Proline-Lysine-para-Nitroanilide at 405 nanometers represents the optimal wavelength for analytical detection and enzyme activity monitoring [12] [15] [31]. At this wavelength, the released para-nitroaniline following enzymatic cleavage exhibits strong absorption that can be quantitatively measured using standard spectrophotometric techniques [31] [32]. The choice of 405 nanometers as the monitoring wavelength represents a compromise between maximum sensitivity and minimal interference from other components in the assay system [15] [31].

Research has demonstrated that the absorption at 405 nanometers increases proportionally with the extent of enzymatic hydrolysis, enabling real-time monitoring of protease activity [12] [28]. The chromophore behavior at this wavelength is characterized by excellent linearity over a wide concentration range, making it suitable for kinetic studies and quantitative analysis [28] [32]. The temporal stability of the chromophore at 405 nanometers has been confirmed in various buffer systems, ensuring reliable measurements over extended assay periods [12].

Analytical Detection Parameters

The analytical detection parameters for Succinyl-Alanine-Alanine-Proline-Lysine-para-Nitroanilide encompass several critical measurements that define its utility as a chromogenic substrate [30] [31] [40]. The molar extinction coefficient at 405 nanometers has been reported as 9,500 M⁻¹cm⁻¹, providing a quantitative basis for concentration calculations [40]. Alternative measurements at 410 nanometers yield extinction coefficients of 8,800 M⁻¹cm⁻¹, while measurements at 400 nanometers show values of 12,300 M⁻¹cm⁻¹ [40].

ParameterValueWavelength (nm)Reference
Molar Extinction Coefficient9,500 M⁻¹cm⁻¹405 [40]
Molar Extinction Coefficient8,800 M⁻¹cm⁻¹410 [40]
Molar Extinction Coefficient12,300 M⁻¹cm⁻¹400 [40]
Maximum Absorption13,500 M⁻¹cm⁻¹380 [40]

Solid-Phase Peptide Synthesis Approaches

Resin Selection and Activation Strategies

Solid-phase peptide synthesis has emerged as the predominant methodology for producing synthetic peptides such as Succinyl-Alanine-Alanine-Proline-Lysine-para-Nitroanilide. The foundation of successful synthesis lies in the careful selection and preparation of the polymeric solid support [1] [2].

Resin Matrix Considerations

Polystyrene-based resins constitute the most widely employed solid supports for peptide synthesis, typically cross-linked with one percent divinylbenzene to provide optimal mechanical stability while maintaining adequate swelling properties [1] [3]. The degree of cross-linking represents a critical balance: higher cross-linking reduces swelling capacity and limits reagent diffusion, while lower cross-linking compromises mechanical stability during synthesis cycles [3].

Alternative resin matrices have gained attention for challenging synthetic sequences. ChemMatrix resins, composed of cross-linked polyethylene glycol polymers, offer enhanced hydrophilicity and superior swelling capacity compared to conventional polystyrene supports [4]. These properties prove particularly beneficial for peptides prone to aggregation during chain elongation, as the increased hydrophilicity reduces secondary structure formation that can impede synthetic efficiency [4].

Loading Level Optimization

Resin loading levels typically range from 0.3 to 1.0 milliequivalents per gram, with optimal loading dependent on peptide sequence complexity and length [5] [3]. Lower loading levels (0.3-0.6 mmol/g) are recommended for challenging sequences to minimize interchain aggregation and steric hindrance during coupling reactions [5]. For Succinyl-Alanine-Alanine-Proline-Lysine-para-Nitroanilide synthesis, medium loading levels (0.6-0.8 mmol/g) provide an appropriate balance between synthetic efficiency and product quality [5].

Linker Chemistry and Activation

The choice of linker chemistry fundamentally determines the nature of the final peptide product. For para-nitroanilide synthesis, specialized approaches are required due to the challenging nature of coupling to para-nitroaniline [6] [7]. Wang linkers yield peptide acids, while Rink amide linkers produce peptide amides [1] [8]. For para-nitroanilide synthesis, novel approaches utilizing 5-amino-2-nitrobenzoic acid (Anb5,2) have been developed to circumvent the poor nucleophilicity of para-nitroaniline [6].

The incorporation of Anb5,2 onto resin supports using 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate in the presence of para-dimethylaminopyridine represents a significant advancement in para-nitroanilide synthesis [6]. This approach enables efficient solid-phase synthesis while avoiding the technical difficulties associated with direct para-nitroaniline coupling [6].

Coupling Methodologies

Carbodiimide-Based Activation Systems

Dicyclohexylcarbodiimide and diisopropylcarbodiimide remain fundamental coupling reagents in peptide synthesis, functioning through the formation of highly reactive O-acylisourea intermediates [9] [10] [11]. These reagents activate carboxyl groups by converting them to reactive species that undergo nucleophilic attack by amino groups to form peptide bonds [10].

The principal limitation of carbodiimide-mediated coupling lies in the potential for racemization, particularly with sterically hindered amino acids [11]. The addition of 1-hydroxybenzotriazole significantly mitigates racemization while enhancing coupling efficiency through the formation of more stable active ester intermediates [11].

Advanced Coupling Reagent Systems

Modern peptide synthesis employs sophisticated coupling reagents that offer enhanced efficiency and reduced racemization. 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate represent highly effective alternatives to traditional carbodiimide systems [12] [13].

These uronium and phosphonium-based reagents generate reactive intermediates that facilitate rapid and efficient peptide bond formation with minimal side reactions [12]. The superior reactivity of these systems enables reduced coupling times and reagent excess, contributing to more economical and environmentally sustainable synthesis protocols [12].

Continuous-Flow Synthesis Optimization

Recent advances in continuous-flow solid-phase peptide synthesis have revolutionized efficiency and resource utilization. Optimized flow protocols enable dramatic reductions in amino acid equivalents from traditional 3-10 equivalents to as low as 1.5 equivalents while maintaining quantitative coupling efficiency [14] [15].

The key parameters for successful flow synthesis include precise control of reagent concentrations based on swollen resin volume, optimal flow rates (typically 2-5 mL/min), and elevated temperatures (50-75°C) to enhance reaction kinetics [16]. These conditions enable coupling cycles as short as 2-3 minutes while maintaining high crude purity [16].

Protecting Group Chemistry

Fluorenylmethyloxycarbonyl Strategy

The Fluorenylmethyloxycarbonyl protecting group strategy has become the predominant approach for solid-phase peptide synthesis due to its orthogonal protection scheme and mild deprotection conditions [17] [18]. Fluorenylmethyloxycarbonyl groups are removed under basic conditions using piperidine in dimethylformamide, avoiding the harsh acidic conditions required for tert-butyloxycarbonyl deprotection [18].

The base-labile nature of Fluorenylmethyloxycarbonyl protection enables true orthogonal protection schemes where alpha-amino protecting groups can be removed without affecting acid-labile side-chain protecting groups [18]. This orthogonality simplifies synthesis protocols and reduces the risk of unintended side reactions [18].

Side-Chain Protection Strategies

Effective side-chain protection is crucial for preventing unwanted reactions during peptide assembly. For lysine residues in Succinyl-Alanine-Alanine-Proline-Lysine-para-Nitroanilide, tert-butyloxycarbonyl protection of the epsilon-amino group provides stable protection throughout synthesis while remaining labile to final acidic cleavage conditions [19].

The selection of side-chain protecting groups must consider both stability during synthesis and efficient removal during final deprotection. Acid-labile protecting groups such as tert-butyl and trityl groups are removed simultaneously with peptide cleavage from the resin using trifluoroacetic acid [19].

Deprotection Protocols

Fluorenylmethyloxycarbonyl removal typically employs 20% piperidine in dimethylformamide for 5-20 minutes, depending on the specific amino acid and synthesis conditions [17]. The deprotection generates dibenzofulvene as a byproduct, which can be monitored by ultraviolet spectroscopy to confirm complete removal [17].

Final deprotection and cleavage from the resin utilize trifluoroacetic acid-based cocktails containing scavengers to prevent side reactions [3]. Common scavenger cocktails include triisopropylsilane and water to quench reactive carbocations generated during protecting group removal [3].

para-Nitroanilide Incorporation Strategies

Nucleophilicity Enhancement Methods

Challenges in para-Nitroanilide Synthesis

The synthesis of peptide para-nitroanilides presents significant technical challenges due to the intrinsically poor nucleophilicity of para-nitroaniline [20] [21]. The electron-withdrawing nitro group substantially reduces the nucleophilic character of the aniline nitrogen, making conventional coupling methods ineffective [20].

Traditional coupling approaches including dicyclohexylcarbodiimide, mixed anhydride methods, and active ester procedures typically yield only 30-58% in para-nitroaniline acylation reactions [20]. This low efficiency necessitates alternative synthetic strategies specifically designed to overcome the nucleophilicity limitations [20].

Enhanced Nucleophile Reactivity Approaches

Research has demonstrated that modification of amino acid nucleophiles with specific functional groups can dramatically enhance reactivity in proteolytic coupling reactions. Beta-naphthylamide modifications increase nucleophile reactivity by more than 100-fold compared to conventional amides and esters [22] [23].

The enhanced reactivity results from favorable hydrophobic interactions between the beta-naphthylamide moiety and enzyme active sites, effectively increasing local concentration and facilitating nucleophilic attack [22]. Similar principles can be applied to chemical coupling systems through appropriate nucleophile modifications [22].

Alternative Coupling Strategies

Aryl hydrazine resin-based synthesis represents a innovative approach to para-nitroanilide preparation [7] [24]. This method involves mild oxidation of peptide hydrazide resins to generate highly reactive acyl diazene intermediates that efficiently react with weak nucleophiles including para-nitroaniline [7] [24].

The hydrazine approach circumvents the direct coupling challenges by generating an activated intermediate that readily undergoes nucleophilic attack even by weakly nucleophilic species [24]. This methodology has been successfully applied to synthesize various peptide para-nitroanilides including substrates for proteolytic enzymes [24].

Alternative Coupling Reagents

Specialized Activation Systems

The development of coupling reagents specifically designed for difficult acylation reactions has provided new options for para-nitroanilide synthesis. Phosphoryl chloride-based methods show relatively greater success compared to conventional carbodiimide approaches for challenging nucleophiles [21].

Advanced coupling reagents incorporating sulfur(IV) fluorides offer promising alternatives for peptide synthesis with sterically hindered or electronically deactivated nucleophiles [25]. These reagents transform carboxylic acids to reactive intermediates through acyl fluorosulfite formation, enabling efficient coupling even with poor nucleophiles [25].

Matrix-Assisted Activation

The use of specialized matrices and solid supports can enhance coupling efficiency through favorable microenvironmental effects. High-temperature fast stirring peptide synthesis protocols enable efficient coupling through enhanced diffusion and local concentration effects [26].

These approaches utilize elevated temperatures (60-75°C) combined with vigorous mechanical stirring to maximize diffusion rates and overcome kinetic limitations associated with poor nucleophile reactivity [26]. Reaction times can be reduced to seconds while maintaining high coupling efficiency [26].

Catalytic Enhancement Systems

Recent developments in catalytic peptide coupling offer potential solutions for challenging acylation reactions. Organometallic catalysts including tantalum and niobium alkoxides enable efficient amide bond formation under mild conditions with reduced racemization [27].

These catalytic systems operate through alternative mechanistic pathways that bypass traditional high-energy intermediates, enabling efficient coupling even with unreactive nucleophiles [27]. The mild reaction conditions minimize side reactions while maintaining high synthetic efficiency [27].

Challenges in para-Nitroanilide Synthesis

Solubility and Handling Issues

para-Nitroaniline exhibits poor solubility in common organic solvents used for peptide synthesis, creating additional technical challenges beyond its low nucleophilicity [20] [6]. The limited solubility restricts reaction concentrations and complicates purification procedures [20].

Specialized solvent systems and co-solvents may be required to achieve adequate dissolution of para-nitroaniline reactants [20]. Alternative approaches utilizing para-nitroaniline analogs with enhanced solubility characteristics offer potential solutions to these limitations [6].

Side Reaction Management

The synthesis of para-nitroanilide derivatives is susceptible to various side reactions that can compromise product quality and yield. Hydrolysis of activated intermediates competes with the desired acylation reaction, particularly under aqueous or protic conditions [28].

Careful control of reaction conditions including pH, temperature, and solvent composition is essential to minimize unwanted side reactions [28]. The use of appropriate protecting groups and reaction additives can further suppress competing pathways [28].

Scale-Up Considerations

The technical challenges associated with para-nitroanilide synthesis become more pronounced during scale-up operations. Poor nucleophile reactivity requires extended reaction times and elevated temperatures that may not be practical for large-scale manufacturing [20].

Process optimization for commercial production may require specialized equipment and protocols designed to address the unique challenges of para-nitroanilide synthesis [20]. Alternative synthetic routes that avoid direct para-nitroaniline coupling may prove more suitable for industrial applications [6].

Purification and Analytical Characterization

Chromatographic Purification Techniques

Reversed-Phase High-Performance Liquid Chromatography

Reversed-phase high-performance liquid chromatography represents the primary purification method for synthetic peptides including Succinyl-Alanine-Alanine-Proline-Lysine-para-Nitroanilide [29] [30]. The technique separates peptides based on hydrophobic interactions with the stationary phase, typically utilizing C18 or C8 silica-based columns [30].

Optimal purification strategies employ a combination of analytical and preparative scales to maximize efficiency and product recovery [29]. Initial analytical screening identifies appropriate gradient conditions and solvent systems, which are subsequently scaled to preparative dimensions for bulk purification [29].

The purification process typically involves a two-step approach combining different chromatographic principles [29]. Ion-exchange chromatography serves as a "capturing" step to remove the majority of impurities, followed by reversed-phase chromatography for final polishing to achieve high purity [29].

Multi-Modal Purification Strategies

Complex peptide mixtures benefit from orthogonal purification approaches that exploit different physicochemical properties. Size-exclusion chromatography provides molecular weight-based separation that effectively removes aggregates and low-molecular-weight impurities [30] [31].

Ion-exchange chromatography offers charge-based separation that can resolve closely related impurities with similar hydrophobicity but different ionization states [30]. The combination of size-exclusion and ion-exchange chromatography with reversed-phase purification provides comprehensive impurity removal [30].

Flash Chromatography Applications

Flash chromatography techniques offer rapid and cost-effective purification alternatives for synthetic peptides [32]. The approach utilizes high-performance liquid chromatography screening to guide flash purification method development, enabling efficient scale-up from analytical to preparative purification [32].

Optimized flash protocols can achieve purification times of approximately 45 minutes while upgrading crude peptide purity from 77% to greater than 90% [32]. The methodology provides significant time and cost advantages compared to traditional preparative high-performance liquid chromatography approaches [32].

Spectroscopic Characterization Methods

Mass Spectrometry Techniques

Mass spectrometry serves as the gold standard for peptide molecular weight determination and structural confirmation [33] [34]. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry provides accurate molecular weight measurements with sub-picomole sensitivity [34] [35].

The technique involves embedding peptide samples in an energy-absorbing matrix that facilitates gentle ionization without fragmentation [34] [36]. Common matrices include 2,5-dihydroxybenzoic acid and alpha-cyano-4-hydroxycinnamic acid, selected based on analyte properties and mass range requirements [34] [36].

Electrospray Ionization Mass Spectrometry offers complementary capabilities for peptide analysis, particularly when coupled with liquid chromatography separation [37] [38]. The soft ionization technique produces multiply-charged ions that extend the effective mass range of analysis while preserving molecular integrity [38].

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about peptide conformation and dynamics in solution [39] [40]. One-dimensional proton Nuclear Magnetic Resonance spectra reveal chemical shift patterns characteristic of amino acid residues and secondary structure elements [39].

Two-dimensional Nuclear Magnetic Resonance techniques including Correlation Spectroscopy and Nuclear Overhauser Effect Spectroscopy enable complete resonance assignment and structural determination [40] [41]. These methods provide through-space distance information essential for three-dimensional structure calculation [40].

The technique offers unique advantages for peptide characterization as it examines molecules in their native solution environment without requiring crystallization [41]. Nuclear Magnetic Resonance can detect conformational heterogeneity and dynamic processes that may not be apparent in solid-state structures [41].

Circular Dichroism Spectroscopy

Circular Dichroism spectroscopy provides rapid assessment of peptide secondary structure through measurement of differential absorption of circularly polarized light [42] [43]. Far-ultraviolet Circular Dichroism spectra (190-250 nm) contain information about backbone conformation including alpha-helix, beta-sheet, and random coil content [42] [44].

Alpha-helical structures typically exhibit characteristic negative peaks at 222 nm and 208 nm with a positive peak near 193 nm [42]. Beta-sheet structures show positive peaks around 195 nm with negative peaks near 217 nm, while random coil conformations produce relatively featureless spectra [42].

The technique proves particularly valuable for monitoring conformational changes in response to environmental conditions such as pH, temperature, and solvent composition [42]. Circular Dichroism measurements require minimal sample quantities (20 micrometers or less) and can be completed within hours [45] [46].

Purity Determination Protocols

High-Performance Liquid Chromatography Analysis

Peptide purity determination relies primarily on reversed-phase high-performance liquid chromatography with ultraviolet detection at 210-220 nm wavelengths [47] [33]. This wavelength range corresponds to the peptide bond absorption maximum, providing universal detection for all peptide components [47].

Purity calculations are based on peak area integration, comparing the target peptide peak area to the total integrated area of all detected peaks [47] [48]. Modern analytical methods achieve detection limits enabling quantification of impurities at 0.1% levels or lower [47].

Mass Spectrometry-Based Purity Assessment

Mass spectrometry provides orthogonal purity determination through direct molecular weight analysis [49] [50]. The technique enables identification and quantification of specific impurities based on mass differences from the target compound [49].

Isotope dilution mass spectrometry approaches offer the highest accuracy for peptide quantification through incorporation of isotopically labeled internal standards [49] [50]. The method provides absolute quantification independent of extinction coefficients and matrix effects [50].

Amino Acid Analysis

Amino Acid Analysis serves as the reference method for absolute peptide quantification through complete hydrolysis to constituent amino acids [51] [52]. The technique involves acid hydrolysis under controlled conditions followed by chromatographic separation and quantification of released amino acids [51] [53].

Modern Amino Acid Analysis methods utilize liquid chromatography-mass spectrometry detection with isotopically labeled internal standards to achieve high accuracy and precision [52] [54]. The approach provides both composition verification and absolute concentration determination essential for biological activity studies [52].

Differential Scanning Calorimetry

Differential Scanning Calorimetry offers unique insights into peptide thermal stability and conformational integrity [55] [56]. The technique measures heat capacity changes associated with temperature-induced conformational transitions, providing thermodynamic parameters including melting temperature and enthalpy [55] [57].

The method proves particularly valuable for comparing different synthetic batches and assessing the effects of formulation conditions on peptide stability [57] [58]. Differential Scanning Calorimetry requires minimal sample preparation and provides rapid thermal characterization within a few hours [57].

XLogP3

-3.3

Wikipedia

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-1-(4-nitroanilino)-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

Dates

Last modified: 08-15-2023

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